molecular formula C14H10F3NO2 B5771681 N-(2,4-difluorophenyl)-2-(2-fluorophenoxy)acetamide

N-(2,4-difluorophenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B5771681
M. Wt: 281.23 g/mol
InChI Key: TXVZSTVYQSVYOY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of fluorine atoms on its phenyl and phenoxy rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(2-fluorophenoxy)acetamide typically involves the reaction of 2,4-difluoroaniline with 2-fluorophenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield. The purification of the product may involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The fluorine atoms on the phenyl and phenoxy rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2-fluorophenoxy)acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(2-chlorophenoxy)acetamide
  • N-(2,4-difluorophenyl)-2-(2-bromophenoxy)acetamide
  • N-(2,4-difluorophenyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-9-5-6-12(11(17)7-9)18-14(19)8-20-13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVZSTVYQSVYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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